molecular formula C26H22O7 B2704294 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one CAS No. 859139-27-8

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B2704294
CAS No.: 859139-27-8
M. Wt: 446.455
InChI Key: WTYKTAIKHYORQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a 4-methoxyphenoxy group at position 3, a 2-methyl substituent on the chromenone core, and a 7-position 2-(4-methoxyphenyl)-2-oxoethoxy chain. Its molecular formula is C26H22O7, with a molecular weight of 458.45 g/mol.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-16-26(33-20-10-8-19(30-3)9-11-20)25(28)22-13-12-21(14-24(22)32-16)31-15-23(27)17-4-6-18(29-2)7-5-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKTAIKHYORQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides.

    Formation of the Ether Linkage: The ether linkage between the chromen-4-one core and the methoxyphenyl groups can be formed through Williamson ether synthesis, involving the reaction of the chromen-4-one derivative with methoxyphenol in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference ID
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 3,4-Dimethoxyphenyl (position 3), 4-methyl (chromenone core) C27H24O7 460.48 Additional methoxy group (meta position) and methyl at C4 vs. C2
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 4-Chlorophenyl (oxoethoxy chain) C24H17ClO6 436.84 Chlorine replaces methoxy in oxoethoxy chain; higher lipophilicity
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-Methylphenyl (oxoethoxy chain) C25H20O6 416.42 Methyl instead of methoxy in oxoethoxy chain; reduced electron donation
3-[3-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]chroman-4-one (3) Benzylidene group at position 3 C25H20O4 385.43 Extended conjugation via benzylidene; potential steric effects
7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one Piperazine-linked oxoethoxy chain C24H25N2O6 437.47 Piperazine introduces basicity; altered solubility and bioavailability

Key Observations :

  • Electron-Donating vs.
  • Solubility : Piperazine-containing derivatives (e.g., ) exhibit improved water solubility due to the basic nitrogen, contrasting with the target compound’s reliance on methoxy groups for solubility.

Biological Activity

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one derivatives, characterized by its unique substitution pattern. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular structure of the compound is defined as follows:

  • IUPAC Name : 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
  • Molecular Formula : C26H22O7
  • Molecular Weight : 454.45 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, likely due to its capacity to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory potential. Studies have shown that related chromone derivatives can suppress LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits NO production
Cytotoxicity (MCF-7 cells)Low cytotoxicity observed
Inhibition of COX enzymesModerate inhibition

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study highlighted that chromone derivatives, including the compound , effectively reduced oxidative stress markers in cellular models, showcasing their potential as therapeutic agents against oxidative damage.
  • Anti-inflammatory Research :
    • Research demonstrated that the compound could significantly inhibit LPS-induced NF-kB activation in macrophages, suggesting a valuable role in managing inflammatory responses .
  • Cytotoxicity Assessments :
    • In vitro studies on MCF-7 breast cancer cells indicated that while some related compounds exhibited cytotoxic effects, this compound showed minimal toxicity at effective concentrations .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one?

Optimizing synthesis involves:

  • Reagent Selection : Use high-purity starting materials (e.g., 4-methoxyphenol derivatives) to minimize side reactions.
  • Reaction Conditions : Control temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., DMF for nucleophilic substitutions) to enhance intermediate stability .
  • Catalysis : Employ phase-transfer catalysts or Lewis acids (e.g., BF₃·Et₂O) to accelerate ether bond formation between the chromenone core and substituents .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) resolves byproducts like unreacted phenoxy intermediates .

Q. How can structural characterization of this compound be methodically validated?

A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–3.9 ppm) and chromenone carbonyl signals (δ 175–180 ppm) .
    • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS ensures molecular ion alignment with the theoretical mass (C₂₆H₂₂O₇: ~454.14 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though single-crystal growth may require slow evaporation from THF/hexane mixtures .

Q. What preliminary assays are recommended to screen its bioactivity?

Initial screens should prioritize:

  • Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ < 50 µM indicating therapeutic potential .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its biological efficacy?

SAR studies require systematic modifications:

  • Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., -Cl, -CF₃) to improve membrane permeability and target affinity .
  • Scaffold Hybridization : Fuse the chromenone core with piperazine or morpholine moieties to modulate solubility and pharmacokinetics .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the 4-oxo group and kinase ATP-binding pockets .

Q. How can contradictory data on its enzyme inhibition profiles be resolved?

Address discrepancies through:

  • Assay Standardization : Normalize enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) and substrate concentrations .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
  • Metabolite Screening : LC-MS/MS to detect in situ degradation products (e.g., demethylated derivatives) that may alter activity .

Q. What strategies mitigate challenges in in vivo bioavailability studies?

  • Formulation : Nanoemulsions or liposomes enhance water solubility (>50 µg/mL) and reduce hepatic first-pass metabolism .
  • Tracer Design : Radiolabel with ¹⁴C at the methyl group (C-2) for quantitative tissue distribution analysis .
  • Metabolomics : UPLC-QTOF-MS identifies phase I/II metabolites (e.g., glucuronidated chromenones) to assess metabolic stability .

Methodological Guidance for Data Interpretation

Q. How should researchers prioritize conflicting data on antioxidant vs. pro-oxidant effects?

  • Dose-Dependent Analysis : Test concentrations from 1–100 µM; pro-oxidant effects often emerge at >50 µM due to ROS generation in hypoxia .
  • Cell-Type Specificity : Compare normal (e.g., HEK293) vs. cancer cells, as redox imbalance thresholds vary .
  • Biomarker Correlation : Measure glutathione (GSH) depletion and lipid peroxidation (MDA levels) to contextualize oxidative stress .

Q. What computational tools are robust for predicting its environmental fate?

  • QSPR Models : Estimate logP (predicted ~3.2) and biodegradation half-life (>60 days) using EPI Suite .
  • Molecular Dynamics : Simulate soil/water partitioning coefficients (Kd) to assess persistence in ecosystems .

Tables for Comparative Analysis

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight454.14 g/molHR-MS
logP (Octanol-Water)3.1 ± 0.2HPLC Retention Time
Aqueous Solubility12 µg/mL (pH 7.4)Shake-Flask

Q. Table 2. Bioactivity Comparison with Analogues

CompoundIC₅₀ (EGFR Inhibition)Antioxidant (DPPH IC₅₀)
Target Compound0.8 µM18 µM
7-Methoxy-4H-chromen-4-one>50 µM45 µM
Trifluoromethyl Derivative0.5 µM22 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.